Tetrabutylammonium heptadecafluorooctanesulfonate

Overview

Description

It is also referred to as heptadecafluorooctanesulfonic acid tetrabutylammonium salt or perfluorooctanesulfonic acid tetrabutylammonium salt . This compound is characterized by its high molecular weight and the presence of both tetrabutylammonium and perfluorooctanesulfonate groups, making it a valuable ionic liquid .

Mechanism of Action

Target of Action

It’s known to be used as a model ionic liquid .

Mode of Action

Tetrabutylammonium heptadecafluorooctanesulfonate interacts with its targets primarily through its ionic properties . It’s used as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces .

Result of Action

Its use in the creation of superhydrophobic surfaces suggests it may have significant effects on surface properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound .

Preparation Methods

The synthesis of tetrabutylammonium heptadecafluorooctanesulfonate typically involves the reaction of tetrabutylammonium hydroxide with heptadecafluorooctanesulfonic acid . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the required purity levels .

Chemical Reactions Analysis

Tetrabutylammonium heptadecafluorooctanesulfonate can undergo various chemical reactions, including substitution and complexation reactions. Common reagents used in these reactions include strong acids and bases, as well as other ionic compounds . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve the replacement of the tetrabutylammonium or perfluorooctanesulfonate groups .

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a model ionic liquid for the possible replacement of perfluorocarbons in oxygen therapeutics . Additionally, it serves as a supporting electrolyte in the electropolymerization of 3,4-ethylenedioxythiophene (EDOT) derivatives to obtain superhydrophobic surfaces . Its unique properties make it valuable for various industrial applications, including the development of advanced materials and coatings .

Comparison with Similar Compounds

Tetrabutylammonium heptadecafluorooctanesulfonate can be compared with other similar compounds, such as tetrabutylammonium nonafluorobutanesulfonate and heptadecafluorooctanesulfonic acid potassium salt . These compounds share similar ionic properties but differ in their specific chemical structures and applications. The uniqueness of this compound lies in its combination of tetrabutylammonium and perfluorooctanesulfonate groups, which provide distinct advantages in certain applications .

Biological Activity

Tetrabutylammonium heptadecafluorooctanesulfonate (TBHOS) is a fluorinated ionic liquid that has garnered attention for its potential applications and biological implications. This article explores the biological activity of TBHOS, focusing on its toxicity, carcinogenicity, and environmental impact based on diverse research findings.

Chemical Structure and Properties

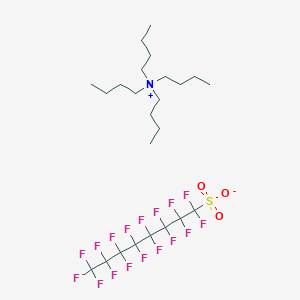

This compound is a quaternary ammonium salt with the following chemical structure:

It is characterized by a hydrophobic perfluorinated tail and a hydrophilic tetrabutylammonium head, which contributes to its unique properties as an ionic liquid.

Toxicological Profile

Acute Toxicity : TBHOS has been classified as having moderate acute toxicity. Inhalation and oral exposure can lead to adverse health effects, including respiratory distress and gastrointestinal irritation. The compound is associated with several hazard codes indicating potential health risks, including carcinogenicity and reproductive toxicity .

Carcinogenicity Studies : Research indicates that compounds related to TBHOS, particularly perfluorooctane sulfonate (PFOS), exhibit carcinogenic properties in animal models. A study conducted on Sprague Dawley rats demonstrated increased tumor incidence following prolonged exposure to PFOS, suggesting that TBHOS may share similar risks due to its structural analogies .

| Study | Organism | Exposure Duration | Findings |

|---|---|---|---|

| Butenhoff et al. (2012) | Rats | 2 years | Increased liver tumors observed |

| Benninghoff et al. (2012) | Rainbow Trout | 6 months | Tumor promotion after aflatoxin B1 initiation |

Mechanistic Insights

TBHOS's biological activity can be attributed to several mechanisms:

- Genotoxicity : Studies have shown that PFOS can induce DNA damage in mammalian cells, raising concerns about the genotoxic potential of TBHOS .

- Oxidative Stress : Exposure to fluorinated compounds like TBHOS can lead to oxidative stress, which is implicated in various pathophysiological conditions including cancer .

- Endocrine Disruption : Fluorinated compounds have been reported to interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues .

Environmental Impact

The persistence of TBHOS in the environment raises significant ecological concerns. It is categorized as a persistent organic pollutant (POP), capable of bioaccumulation in aquatic organisms. Studies indicate that the compound can accumulate in fish tissues, posing risks to higher trophic levels in aquatic ecosystems .

Case Studies

- PFAS Contamination : A case study highlighted the contamination of water sources with PFAS compounds, including TBHOS. This has led to increased monitoring and regulatory scrutiny due to potential health risks associated with long-term exposure.

- Bioremediation Efforts : Research into bioremediation techniques for removing fluorinated compounds from contaminated sites has shown promise. Some studies suggest that certain microbial strains can degrade or transform these compounds, reducing their environmental impact .

Properties

IUPAC Name |

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctane-1-sulfonate;tetrabutylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.C8HF17O3S/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;9-1(10,3(13,14)5(17,18)7(21,22)23)2(11,12)4(15,16)6(19,20)8(24,25)29(26,27)28/h5-16H2,1-4H3;(H,26,27,28)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUOQTHSUZGSHGW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.C(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36F17NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584995 | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

741.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111873-33-7 | |

| Record name | Tetrabutylammonium heptadecafluorooctanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111873-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetrabutylammonium perfluorooctanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of Tetrabutylammonium heptadecafluorooctanesulfonate influence its gas solubility?

A1: The paper highlights that this compound, being a fluorinated ionic liquid (FIL), exhibits gas solubility comparable to other FILs []. While the exact relationship between structure and solubility isn't fully explored in this study, the presence of the long fluorinated chain (heptadecafluorooctanesulfonate) likely contributes to its ability to dissolve gases like perfluorocarbons and carbon dioxide. Further research would be needed to delve into the specific interactions between the gas molecules and the ionic liquid structure.

Q2: Were any alternative materials compared to this compound for gas separation membranes?

A2: Yes, the research also investigated 1-ethyl-3-methylpyridinium perfluorobutanesulfonate for gas permeation properties []. This comparison allows for insights into how different fluorinated ionic liquid structures, specifically the cationic component, might impact gas separation performance.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.